Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound with a molecular formula of C22H25N3O5S . This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline with ethyl 2-aminobenzoate under controlled conditions . The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Chlorine, bromine
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and halogenated quinoline compounds .
Scientific Research Applications
Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
- Ethyl (2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
- 2-(Diethylamino)ethyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride
Uniqueness
Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives . Its unique combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 2-[(4-hydroxy-2-oxo-1-pentylquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H26N2O5/c1-3-5-10-15-26-19-14-9-7-12-17(19)21(27)20(23(26)29)22(28)25-18-13-8-6-11-16(18)24(30)31-4-2/h6-9,11-14,27H,3-5,10,15H2,1-2H3,(H,25,28) |
InChI Key |
NWZBTXDUZFTWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)OCC)O |
Origin of Product |
United States |
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